- Aerobic Visible-Light-Driven Borylation of Heteroarenes in a Gel Nanoreactor, Organic Letters, 2021, 23(6), 2320-2325

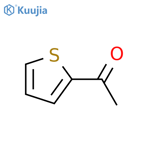

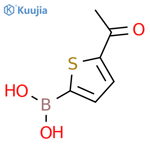

Cas no 942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone)

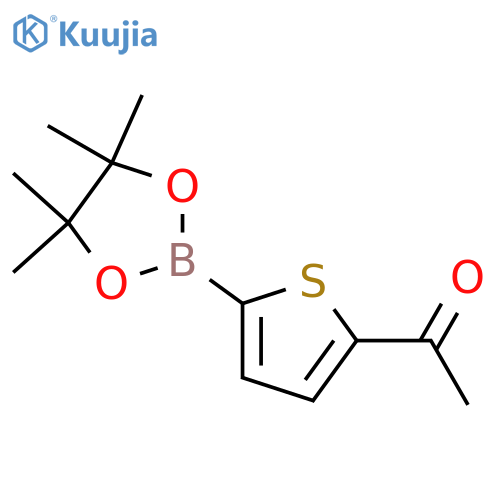

942070-32-8 structure

Produktname:1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

CAS-Nr.:942070-32-8

MF:C12H17BO3S

MW:252.137582540512

MDL:MFCD08063138

CID:839633

PubChem ID:53398602

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

- 5-Acetylthiophene-2-boronic acid pinacol ester

- 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone

- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone (ACI)

- 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one

- 2-(5-Acetylthien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- EN300-6729138

- 1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-THIENYL]ETHANONE

- SCHEMBL12785064

- AKOS015950059

- CS-0189952

- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one

- DTXSID10694515

- MB05325

- D71557

- MFCD08063138

- PS-12993

- 942070-32-8

-

- MDL: MFCD08063138

- Inchi: 1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3

- InChI-Schlüssel: NQCVKFAFBSIAPA-UHFFFAOYSA-N

- Lächelt: O=C(C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)S1

Berechnete Eigenschaften

- Genaue Masse: 252.099

- Monoisotopenmasse: 252.099

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 2

- Komplexität: 314

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 63.8A^2

Experimentelle Eigenschaften

- Dichte: 1.12±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 64-66 ºC

- PSA: 63.77000

- LogP: 2.24990

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB389978-5 g |

5-Acetylthiophene-2-boronic acid pinacol ester |

942070-32-8 | 5g |

€326.70 | 2023-04-25 | ||

| Enamine | EN300-6729138-2.5g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 2.5g |

$838.0 | 2025-03-13 | |

| Enamine | EN300-6729138-0.25g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 0.25g |

$393.0 | 2025-03-13 | |

| Ambeed | A106507-100mg |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |

942070-32-8 | 98+% | 100mg |

$8.0 | 2025-02-21 | |

| Ambeed | A106507-5g |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |

942070-32-8 | 98+% | 5g |

$130.0 | 2025-02-21 | |

| TRC | T302848-500mg |

1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |

942070-32-8 | 500mg |

$ 115.00 | 2022-06-02 | ||

| Enamine | EN300-6729138-10.0g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 10.0g |

$1839.0 | 2025-03-13 | |

| Enamine | EN300-6729138-1.0g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 1.0g |

$428.0 | 2025-03-13 | |

| Chemenu | CM219243-25g |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone |

942070-32-8 | 95 % | 25g |

$831 | 2021-08-04 | |

| Enamine | EN300-6729138-0.1g |

1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one |

942070-32-8 | 95.0% | 0.1g |

$376.0 | 2025-03-13 |

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Oxygen , 1,1-Dimethylethyl N-[(1S)-4-(octadecylamino)-1-[(octadecylamino)carbonyl]-4-oxob… Solvents: Acetonitrile , Water ; 1.5 min, rt → 150 °C; 150 °C → rt; 2 h, 23 °C

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene ; rt → 120 °C; 4 h, 120 °C

Referenz

- Imide sulfonate photoacid generator with high yield of acid, composition and application thereof, China, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 1 h, 90 °C

Referenz

- Preparation of pyrimidine compounds as tuberculosis inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt

1.2 30 min, rt

1.2 30 min, rt

Referenz

- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization, Tetrahedron, 2008, 64(26), 6103-6114

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt → 90 °C

Referenz

- 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 5-Methyl-2-(3-thienyl)pyridine Solvents: Tetrahydrofuran ; 2 min, rt

1.2 12 h, 80 °C

1.2 12 h, 80 °C

Referenz

- Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates, Journal of the American Chemical Society, 2021, 143(13), 5022-5037

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C

1.2 18 h

1.2 18 h

Referenz

- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Dodecanenitrile , Diisopropylethylamine Solvents: Acetonitrile , Water ; 30 min, 1 atm, 23 °C

Referenz

- Rapid Access to Borylated Thiophenes Enabled by Visible Light, Organic Letters, 2020, 22(8), 3273-3278

Synthetic Routes 9

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; < 1 atm, 40 °C

Referenz

- Stereocomplementary asymmetric bioreduction of boron-containing ketones mediated by alcohol dehydrogenases, Tetrahedron: Asymmetry, 2011, 22(18-19), 1772-1777

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Raw materials

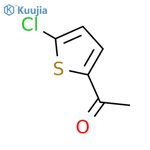

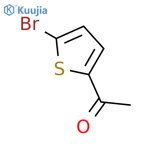

- 2-Acetyl-5-chlorothiophene

- (5-acetylthiophen-2-yl)boronic acid

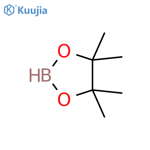

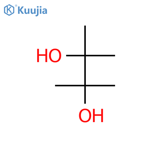

- 2,3-Dimethylbutane-2,3-diol

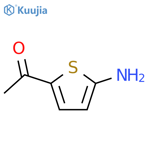

- 2-Acetylthiophene

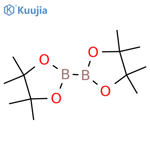

- Bis(pinacolato)diborane

- Ethanone,1-(5-amino-2-thienyl)-

- Pinacolborane

- 1-(5-bromothiophen-2-yl)ethan-1-one

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preparation Products

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Verwandte Literatur

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone) Verwandte Produkte

- 2172594-74-8(4-(3-hydroxyoxetan-3-yl)oxane-4-carboxylic acid)

- 1646617-17-5(5-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid)

- 2148609-58-7(3-(2-bromo-5-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine)

- 1869390-15-7(methyl 2-amino-3-(4-propoxy-1H-pyrazol-1-yl)propanoate)

- 2639423-24-6(Tert-butyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)

- 2162244-99-5(2-(3-amino-5,5-dimethylthian-3-yl)acetamide)

- 1694356-64-3(4-{[(Benzyloxy)carbonyl]amino}-1-phenylpiperidine-4-carboxylic acid)

- 1211535-24-8(2-Bromo-5-chloro-3-iodopyridine)

- 1550813-23-4(4-(6-methoxypyridin-2-yl)butanoic acid)

- 953228-60-9(methyl 4-(2-{6-methyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamido)benzoate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:942070-32-8)1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

Reinheit:99%/99%/99%

Menge:1.0g/5.0g/10.0g

Preis ($):193.0/303.0/404.0